molecular formula C14H16N2O3S2 B2470248 2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide CAS No. 955821-18-8

2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Cat. No.: B2470248
CAS No.: 955821-18-8
M. Wt: 324.41
InChI Key: URMZLHMANCZVSU-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide typically involves the following steps:

    Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 3-methoxyphenoxyacetic acid: 3-methoxyphenol is reacted with chloroacetic acid in the presence of a base to form 3-methoxyphenoxyacetic acid.

    Synthesis of thiazole derivative: The thiazole ring is synthesized by reacting 2-aminothiazole with formaldehyde and methyl mercaptan.

    Coupling reaction: Finally, 3-methoxyphenoxyacetic acid is coupled with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenoxy)-N-(4-methylthiazol-2-yl)acetamide: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    2-(3-methoxyphenoxy)-N-(4-ethylthiazol-2-yl)acetamide: Contains an ethyl group instead of a methylthio group, leading to differences in steric and electronic properties.

Uniqueness

2-(3-methoxyphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is unique due to the presence of the methylthio group, which can influence its chemical behavior and interactions with biological targets

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-18-11-4-3-5-12(6-11)19-7-13(17)16-14-15-10(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMZLHMANCZVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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